1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect amino groups during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Pyrrolidine Ring: The protected amino compound undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents like sodium hydride or other strong bases.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, which may include oxidation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules, such as proteins or nucleic acids, for various applications in biotechnology and medicine.
Material Science: Used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Fluorenylmethoxycarbonyl glycine, another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ala-OH: Fluorenylmethoxycarbonyl alanine, used similarly in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fluorenylmethoxycarbonyl lysine with a Boc-protected side chain, used in more complex peptide synthesis.
Uniqueness
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which includes a dimethylpyrrolidine ring. This structure imparts distinct steric and electronic properties, making it particularly useful in certain peptide synthesis applications where these properties are advantageous.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)19(20(24)25)11-12-23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJNPWHNSGCCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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